Apogossypol vs. Gossypol: Maximum Tolerated Dose and Survival Advantage in Normal Mice
Apogossypol demonstrates a substantially improved safety profile compared to its parent compound gossypol in normal mice. In a direct head-to-head toxicity study, female Balb/c mice (7 weeks old, n=6 per group) were orally administered vehicle control, 120 μmol/kg gossypol, or 120 μmol/kg apogossypol five times weekly for three weeks [1]. At this equimolar dose, mice receiving gossypol exhibited rapid mortality, with only approximately 20% survival by day 21, whereas apogossypol-treated mice maintained 100% survival throughout the study period [1]. Additionally, daily oral dosing studies indicated that mice tolerate doses of apogossypol 2- to 4-times higher than gossypol, with hepatotoxicity and gastrointestinal toxicity representing the major adverse activities of gossypol but being far less pronounced with apogossypol [2].
| Evidence Dimension | Maximum Tolerated Dose and Survival |
|---|---|
| Target Compound Data | 100% survival at 120 μmol/kg oral dose over 3 weeks; tolerated dose 2-4× higher than gossypol |
| Comparator Or Baseline | Gossypol: ~20% survival at 120 μmol/kg oral dose over 3 weeks |
| Quantified Difference | Apogossypol survival 5-fold higher; tolerated dose 2-4× higher |
| Conditions | Female Balb/c mice, oral gavage, 5× weekly for 3 weeks, 120 μmol/kg dose |
Why This Matters
This quantifiable toxicity differential is critical for procurement decisions in chronic dosing studies or transgenic models where compound tolerability directly impacts experimental feasibility and data integrity.
- [1] Kitada S, Kress CL, Krajewska M, Jia L, Pellecchia M, Reed JC. Bcl-2 antagonist apogossypol (NSC736630) displays single-agent activity in Bcl-2-transgenic mice and has superior efficacy with less toxicity compared with gossypol (NSC19048). Blood. 2006;108(11):2487. View Source
- [2] Kitada S, Leone M, Sareth S, Zhai D, Reed JC, Pellecchia M. Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins. Journal of Medicinal Chemistry. 2003;46(20):4259-4264. View Source
